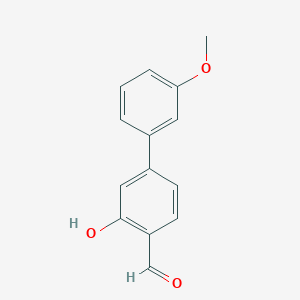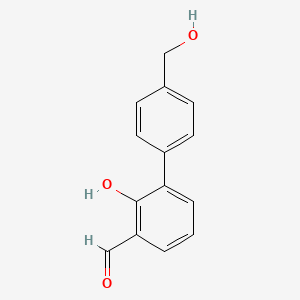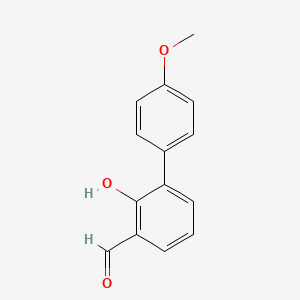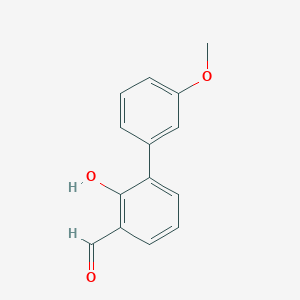
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% (4-FMP-2-FP) is a phenolic compound with a wide range of applications in the field of organic synthesis. It is a colorless solid with a melting point of approximately 94°C and a boiling point of 250°C. 4-FMP-2-FP is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules and the study of reaction mechanisms. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in the study of the mechanism of action of various drugs and the biochemical and physiological effects of these drugs.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not well understood, but it is known to be involved in the formation of various organic molecules and the study of reaction mechanisms. It is believed to act as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is believed to be involved in the formation of various organic molecules and the study of reaction mechanisms, but its exact role in these processes is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% for lab experiments include its high yield of up to 95%, its low cost, and its versatility in the synthesis of various organic molecules. The main limitation of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is its lack of understanding of its mechanism of action and biochemical and physiological effects.
Orientations Futures
The future directions for 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of organic molecules. Additionally, further research into the synthesis of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% and its potential use as a drug delivery system is warranted. Finally, further research into the use of 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the study of reaction mechanisms is necessary.
Méthodes De Synthèse
4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized via a variety of methods, including the reaction of 5-fluoro-2-methylphenol with formaldehyde in the presence of a catalyst such as sulfuric acid. This reaction yields 4-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in a yield of up to 95%. Other methods of synthesis include the reaction of 5-fluoro-2-methylphenol with ethylene glycol in the presence of a catalyst such as zinc chloride, or the reaction of 5-fluoro-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Propriétés
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZQNOYOHNSIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685098 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111129-22-6 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














